N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a trifluoromethyl group, and an imidazolidinone ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the cyclohexanecarboxamide as the base structure. The introduction of the imidazolidinone ring can be achieved through a cyclization reaction involving appropriate precursors. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-cyclopentyl-2,5-dioxo-4-methylimidazolidin-4-yl]cyclohexanecarboxamide
- N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenecarboxamide
Uniqueness
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C16H22F3N3O3 |
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Molecular Weight |
361.36 g/mol |
IUPAC Name |
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22F3N3O3/c17-16(18,19)15(20-12(23)10-6-2-1-3-7-10)13(24)22(14(25)21-15)11-8-4-5-9-11/h10-11H,1-9H2,(H,20,23)(H,21,25) |
InChI Key |
OCBMYUXKRRFYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2(C(=O)N(C(=O)N2)C3CCCC3)C(F)(F)F |
Origin of Product |
United States |
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